Cas no 473-75-6 (1-Butanol,2-amino-3-methyl-)
1-Butanol,2-amino-3-methyl- structure
Product Name:1-Butanol,2-amino-3-methyl-
Numero CAS:473-75-6
MF:C5H13NO
MW:103.162821531296
CID:330655
PubChem ID:79019
Update Time:2025-04-19
1-Butanol,2-amino-3-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Butanol,2-amino-3-methyl-
- 2-Amino-3-methyl-1-butanol
- DL-2-AMINO-3-METHYL-1-BUTANOL
- DL-Valinol
- Valinol
- (1-(HYDROXYMETHYL)-2-METHYLPROPYL)AMINE
- F4FX82ATU2
- 473-75-6
- (+/-)-2-AMINO-3-METHYL-1-BUTANOL
- Valinol, DL-
- NSC322922
- AKOS009156893
- A828085
- J-010075
- R54N4NJ3ZZ
- A inverted exclamation mark-Lipoic acid
- SY003828
- 1-Butanol, 2-amino-3-methyl-, (.+/-.)-
- L-2-Amino-3-methylbutan-1-ol
- H-Val-ol
- (.+/-.)-2-Amino-3-methyl-1-butanol
- NS00046367
- 2-azanyl-3-methyl-butan-1-ol
- MFCD00004730
- FT-0625633
- H-D-Val-ol
- DTXSID70862814
- EINECS 217-975-5
- 16369-05-4
- V0100
- Dimethyldioctylammoniumbromide
- EN300-74424
- AM20080457
- 1-BUTANOL, 2-AMINO-3-METHYL-, DL-
- NSC 322922
- SY006320
- FT-0605176
- F1564-0026
- FT-0708252
- 2-amino-3-methyl-butan-1-ol
- FT-0627611
- Valinol, L-
- 3-METHYL-2-AMINOBUTANOL
- 2-Amino-3-methyl-1-butanol, 97%
- CS-W004906
- 2-amino-3-methylbutan-1-ol
- PB47612
- UNII-R54N4NJ3ZZ
- 2-amino-3-methylbutanol
- (+/-)-Valinol
- AS-10338
- CHEBI:183239
- N-(1-HYDROXY-3-METHYLBUTAN-2-YL)AMINE
- SY006455
- 1-Butanol, 2-amino-3-methyl-
- (DL)-valinol
- R-
- Q7911716
- NSC-322922
- EINECS 240-425-0
- UNII-F4FX82ATU2
- 1-BUTANOL, 2-AMINO-3-METHYL-, (+/-)-
- RAC-VALINOL
- SCHEMBL142192
- (1)-2-Amino-3-methylbutan-1-ol
- D/L-VALINOL
- 1-Butanol, 2-amino-3-methyl-,
-
- Inchi: 1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3
- Chiave InChI: NWYYWIJOWOLJNR-UHFFFAOYSA-N
- Sorrisi: OCC(C(C)C)N
Proprietà calcolate
- Massa esatta: 103.1
- Massa monoisotopica: 103.1
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 7
- Conta legami ruotabili: 2
- Complessità: 45.3
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- XLogP3: 0
- Superficie polare topologica: 46.3
Proprietà sperimentali
- Colore/forma: Liquido giallo trasparente
- Densità: 0.936 g/mL at 25 °C(lit.)
- Punto di fusione: 29.84°C (estimate)
- Punto di ebollizione: 75-77 °C8 mm Hg(lit.)
- Punto di infiammabilità: 194 °F
- Indice di rifrazione: n20/D 1.4543(lit.)
- PSA: 46.25000
- LogP: 0.66230
1-Butanol,2-amino-3-methyl- Letteratura correlata
-
Alexander K. Eltyshev,Irina A. Agafonova,Artem S. Minin,Varvara A. Pozdina,Vadim A. Shevirin,Pavel A. Slepukhin,Enrico Benassi,Nataliya P. Belskaya Org. Biomol. Chem. 2021 19 9880
-
2. Monofunctionalized tridecachlorodiphenyl (2-pyridyl)methyl radicals. Synthesis and spectral analysisLuis Julia,Juan Riera,Ramón Teixidó J. Chem. Soc. Perkin Trans. 1 1991 1101
473-75-6 (1-Butanol,2-amino-3-methyl-) Prodotti correlati
- 2026-48-4(L-Valinol)
- 24629-25-2(2-Amino-3-methylpentan-1-ol)
- 112245-13-3((2S)-2-amino-3,3-dimethylbutan-1-ol)
- 4276-09-9(D-Valinol)
- 133736-94-4(L-Isoleucinol hydrochloride)
- 112245-09-7((2R)-2-amino-3,3-dimethylbutan-1-ol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti